Cas no 474942-90-0 (06:0-12:0 NBD PG)

06:0-12:0 NBD PG 化学的及び物理的性質
名前と識別子
-
- 06:0-12:0 NBD PG
-
- インチ: 1S/C30H49N4O13P.H3N/c1-2-3-11-14-27(37)43-21-24(22-45-48(41,42)44-20-23(36)19-35)46-28(38)15-12-9-7-5-4-6-8-10-13-18-31-25-16-17-26(34(39)40)30-29(25)32-47-33-30;/h16-17,23-24,31,35-36H,2-15,18-22H2,1H3,(H,41,42);1H3/t23?,24-;/m1./s1
- InChIKey: TYLQEAARFFTBSD-RETUOTIWSA-N
- ほほえんだ: N(C1=CC=C(N(=O)=O)C2=NON=C12)CCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCC)COP(O)(=O)OCC(O)CO.N
じっけんとくせい
- 濃度: 1 mg/mL (810168C-1mg)
06:0-12:0 NBD PG 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810168C-1MG |
06:0-12:0 NBD PG |
474942-90-0 | 1-hexanoyl-2-{12-(7-nitro-2-1,3-benzoxadiazol-4-yl)aminododecanoyl}- | 1MG |
2015.19 | 2021-05-14 | |
Biosynth | ZTA94290-10 mg |
06:0-12:0 NBD pg |
474942-90-0 | 10mg |
$1,801.80 | 2022-12-28 | ||
AN HUI ZE SHENG Technology Co., Ltd. | 810168C-1mg |
474942-90-0 | >99%(TLC) | 1mg |
¥2484.58 | 2023-09-15 | ||
Biosynth | ZTA94290-25 mg |
06:0-12:0 NBD pg |
474942-90-0 | 25mg |
$3,378.50 | 2022-12-28 | ||
Biosynth | ZTA94290-1 mg |
06:0-12:0 NBD pg |
474942-90-0 | 1mg |
$346.50 | 2022-12-28 | ||
Biosynth | ZTA94290-5 mg |
06:0-12:0 NBD pg |
474942-90-0 | 5mg |
$1,126.15 | 2022-12-28 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810168P-1MG |
06:0-12:0 NBD PG |
474942-90-0 | 1-hexanoyl-2-{12-(7-nitro-2-1,3-benzoxadiazol-4-yl)aminododecanoyl}- | 1MG |
2015.19 | 2021-05-14 | |
AN HUI ZE SHENG Technology Co., Ltd. | 810168P-1mg |
474942-90-0 | >99%(TLC) | 1mg |
¥2484.58 | 2023-09-15 |
06:0-12:0 NBD PG 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
06:0-12:0 NBD PGに関する追加情報
Comprehensive Analysis of 06:0-12:0 NBD PG (CAS No. 474942-90-0): Applications and Research Insights
In the rapidly evolving field of lipid research, 06:0-12:0 NBD PG (CAS No. 474942-90-0) has emerged as a critical fluorescent probe for studying membrane dynamics and lipid-protein interactions. This synthetic phospholipid, tagged with the nitrobenzoxadiazole (NBD) fluorophore, is widely utilized in biophysics, cell biology, and diagnostic assays due to its unique spectral properties. Researchers frequently search for "NBD-labeled phospholipids" or "fluorescent lipid analogs," reflecting the growing demand for advanced tools in live-cell imaging and lipidomics.
The molecular structure of 06:0-12:0 NBD PG features a phosphatidylglycerol (PG) backbone with medium-chain fatty acids (hexanoic acid at sn-1 and lauric acid at sn-2 positions), making it particularly useful for investigating lipid raft formation and bacterial membrane models. Recent publications on "lipid bilayer visualization techniques" highlight its compatibility with confocal microscopy and FRET-based assays. Unlike long-chain variants, this compound's shorter acyl chains enhance water solubility while maintaining membrane incorporation efficiency—a property frequently queried in forums discussing "optimal fluorescent probes for membrane studies."
Current applications extend to antimicrobial research, where 06:0-12:0 NBD PG helps track host-pathogen interactions through real-time imaging. The rise of antibiotic resistance has spurred interest in "novel antimicrobial targeting strategies," with this probe enabling visualization of how cationic peptides disrupt microbial membranes. Its excitation/emission maxima (~460/534 nm) allow multiplexing with GFP-tagged proteins, addressing common experimental design questions about "compatible fluorophores for co-localization studies."
Stability considerations are paramount, as evidenced by searches for "NBD-phospholipid storage conditions." This compound requires protection from light at -20°C in inert atmosphere, with studies confirming >95% purity via HPLC—a key detail for reproducibility in publications about "quantitative membrane trafficking analysis." The 474942-90-0 CAS registry specifically identifies this molecular configuration, distinguishing it from other NBD-conjugated lipids that may differ in acyl chain length or headgroup chemistry.
Emerging trends show increased use in extracellular vesicle research, particularly for "exosome membrane labeling" applications. The medium-chain design minimizes perturbation of natural lipid packing compared to bulkier fluorophores, making 06:0-12:0 NBD PG ideal for tracking vesicle fusion events. This aligns with industry demands reflected in search terms like "non-invasive biomarkers detection" and "nanoparticle drug delivery tracking."
From a technical perspective, the compound's molar extinction coefficient (ε~25,000 M-1cm-1) and quantum yield (Φ~0.4 in methanol) make it suitable for quantitative assays—parameters often requested in method optimization queries such as "calculating lipid incorporation efficiency." Recent protocol papers emphasize its role in "high-content screening of lipid-modulating compounds," particularly for metabolic disorder therapeutics where PG species show regulatory effects.
Quality validation remains a frequent discussion point, with analytical certificates typically including mass spectrometry confirmation and absence of solvent residues. These specifications address laboratory concerns about "batch-to-batch consistency in fluorescent lipids," especially for longitudinal studies monitoring "dynamic membrane remodeling" in cancer or neurodegenerative disease models. The compound's compatibility with mass spectrometry (after NBD tag cleavage) further enables correlative fluorescence-lipidomics workflows.
Future directions may exploit 06:0-12:0 NBD PG in microfluidic organ-on-chip systems, responding to the surge in "3D tissue model development" searches. Its photostability outperforms many BODIPY derivatives in prolonged imaging sessions, while the absence of heavy atoms avoids quenching issues common in metal-complex probes—features increasingly noted in reviews comparing "next-generation lipid imaging tools."
474942-90-0 (06:0-12:0 NBD PG) 関連製品
- 1704066-77-2((3-(Ethoxymethyl)-4-fluorophenyl)boronic acid)
- 1804428-14-5(2-(Difluoromethyl)-5-fluoro-3-methylpyridine-4-carbonyl chloride)
- 906352-89-4(5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1999904-79-8(3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1083274-67-2(4-cyclopropyl-1,3-thiazole-2-carboxylic acid)
- 173604-33-6((R)-4-Benzhydryloxazolidin-2-one)
- 2228412-68-6(5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine)
- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)
- 121667-95-6(1-Chloro-N,N-diisopropyl-1-(methylthio)phosphanamine)
- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)




